Methyl cis-9-tetradecenoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (Z)-tetradec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3/b7-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIPSJUSVXDVPB-SREVYHEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346982 |

Source

|

| Record name | Methyl myristoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56219-06-8 |

Source

|

| Record name | Methyl cis-9-tetradecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056219068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl myristoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL CIS-9-TETRADECENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A58GY964 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the structure of methyl cis-9-tetradecenoate

Structure, Synthesis, and Analytical Characterization

Executive Summary

Methyl cis-9-tetradecenoate (also known as Methyl Myristoleate) is a medium-chain fatty acid methyl ester (FAME) of significant interest in lipidomics, pheromone research, and pharmaceutical development.[1] As the methyl ester derivative of myristoleic acid (C14:1 n-5), it serves as a critical analytical standard for gas chromatography (GC) profiling and exhibits distinct biological activities, including cytotoxicity against specific prostate cancer cell lines (LNCaP) and antimicrobial properties against Candida albicans.[1] This guide provides a comprehensive structural analysis, synthesis protocols, and spectral characterization data for researchers utilizing this compound.[1]

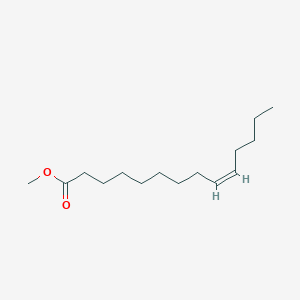

Molecular Architecture

The molecule consists of a 14-carbon backbone with a single cis (Z) double bond located at the 9th carbon from the carboxyl end (omega-5 position), terminated by a methyl ester group.

Structural Identifiers

| Identifier System | Value |

| IUPAC Name | Methyl (9Z)-tetradec-9-enoate |

| Common Name | Methyl myristoleate |

| CAS Registry Number | 56219-06-8 |

| Molecular Formula | C₁₅H₂₈O₂ |

| SMILES | CCCC/C=C\CCCCCCCC(=O)OC |

| InChI Key | RWIPSJUSVXDVPB-SREVYHEPSA-N |

Structural Visualization

The following diagram illustrates the connectivity and functional segmentation of the molecule, highlighting the cis-alkene moiety critical for its biological recognition.

Figure 1: Structural segmentation of Methyl cis-9-tetradecenoate showing functional domains.

Physicochemical Profile

Accurate physicochemical data is essential for the isolation and handling of this lipid.[1]

| Property | Value | Notes |

| Molecular Weight | 240.38 g/mol | Monoisotopic mass: 240.2089 |

| Physical State | Liquid | Colorless to pale yellow oil at 20°C |

| Boiling Point | ~295 °C | At 760 mmHg (Predicted) |

| Boiling Point (Reduced) | 110-115 °C | At 0.5 mmHg |

| LogP | 5.4 - 6.4 | Highly lipophilic |

| Refractive Index | 1.445 | Estimated at 20°C |

| Solubility | Ethanol, Hexane, Chloroform | Insoluble in water |

Synthesis Protocol: Acid-Catalyzed Esterification

While methyl myristoleate can be purchased, de novo synthesis from myristoleic acid ensures freshness and prevents oxidation.[1] The following protocol utilizes boron trifluoride-methanol (BF₃-MeOH), a standard method for producing FAMEs with high yield and minimal isomerization.

Reagents Required[1][6]

-

Precursor: cis-9-Tetradecenoic acid (Myristoleic acid), >98% purity.[1]

-

Reagent: 14% Boron Trifluoride (BF₃) in Methanol.[1]

-

Solvent: Hexane (HPLC grade).[1]

-

Quench: Saturated Sodium Chloride (NaCl) solution.[1]

Step-by-Step Methodology

-

Dissolution: Dissolve 100 mg of cis-9-tetradecenoic acid in 2 mL of hexane in a screw-capped glass culture tube.

-

Reaction: Add 2 mL of 14% BF₃-MeOH reagent. Cap the tube tightly under nitrogen atmosphere to prevent oxidation.[1]

-

Heating: Incubate the mixture at 60°C for 30 minutes in a heating block. Note: Higher temperatures or longer times may induce cis-trans isomerization.[1]

-

Quenching: Cool the tube to room temperature. Add 2 mL of saturated NaCl solution and 1 mL of hexane.

-

Extraction: Vortex vigorously for 1 minute. Allow phases to separate. The upper hexane layer contains the Methyl cis-9-tetradecenoate.[1]

-

Purification: Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen if concentration is required.[1]

Analytical Characterization

Verification of the structure relies on three orthogonal methods: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

The electron ionization (EI) mass spectrum exhibits a fragmentation pattern characteristic of monounsaturated FAMEs.

-

Molecular Ion (M+): m/z 240 (Distinct, often weak).[1]

-

Base Peak: m/z 74 (McLafferty rearrangement ion, [CH₂=C(OH)OCH₃]⁺).[1]

-

Diagnostic Fragments:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms the position and geometry of the double bond.[1]

¹H NMR (300 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 5.34 | Multiplet | 2H | Olefinic protons (-CH=CH-) |

| 3.66 | Singlet | 3H | Methoxy methyl (-OCH₃) |

| 2.30 | Triplet | 2H | α-Methylene (-CH₂-CO-) |

| 2.01 | Multiplet | 4H | Allylic methylenes (-CH₂-C=)[1] |

| 1.62 | Multiplet | 2H | β-Methylene (-CH₂-C-CO-) |

| 1.30 | Broad Singlet | 12H | Bulk methylene chain |

| 0.88 | Triplet | 3H | Terminal methyl (-CH₃) |[1]

¹³C NMR (75 MHz, CDCl₃):

-

Carbonyl: 174.3 ppm[1]

-

Olefinic: ~129.7 and 130.0 ppm

-

Methoxy: 51.4 ppm[1]

-

Aliphatic: 14.1 (CH₃), 22-34 ppm (CH₂ chain).[1]

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: 1742 cm⁻¹ (Strong, Ester).[1]

-

=C-H Stretch: ~3005 cm⁻¹ (Weak, unsaturated).[1]

-

cis-Alkene Bending: ~720 cm⁻¹ (Characteristic of cis geometry and long-chain methylene rock).[1]

Biological & Industrial Significance[1]

-

Pheromone Biochemistry: Methyl myristoleate acts as a semiochemical in various insect species, functioning as an aggregation pheromone or sex attractant, making it valuable for integrated pest management (IPM) research.[1]

-

Antimicrobial Activity: Research indicates specific efficacy against fungal pathogens.[1] It inhibits the germination of Candida albicans at micromolar concentrations (MIC ~9 µM).[1]

-

Cancer Research: In vitro studies have demonstrated that methyl myristoleate induces apoptosis and necrosis in LNCaP human prostate cancer cells, suggesting potential as a lipid-based therapeutic lead.[1]

References

-

NIST Mass Spectrometry Data Center. "Methyl myristoleate Mass Spectrum." National Institute of Standards and Technology. [Link]

-

PubChem. "Methyl cis-9-tetradecenoate Compound Summary."[1] National Center for Biotechnology Information. [Link][1]

-

Iguchi, K., et al. "Myristoleic acid, a cytotoxic component in the fruit extract of Serenoa repens."[1] Journal of Natural Products, vol. 64, no.[1] 12, 2001. [Link]

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] Journal of Organic Chemistry, vol. 62, no. 21, 1997.[1] [Link]

Sources

Technical Whitepaper: Methyl cis-9-tetradecenoate (Methyl Myristoleate)

Executive Summary

Methyl cis-9-tetradecenoate (Methyl myristoleate) is a medium-chain fatty acid methyl ester (FAME) of critical importance in lipidomics, pheromone biosynthesis, and pharmaceutical formulation. Unlike its saturated counterpart (methyl myristate), the presence of the cis-double bond at the

Molecular Identity & Structural Characterization

Methyl myristoleate acts as a hydrophobic lipid standard and a bioactive intermediate. Its structural rigidity, governed by the cis (Z) configuration, prevents tight packing in lipid bilayers, making it a valuable tool for modifying membrane permeability in drug delivery systems.

| Parameter | Technical Specification |

| IUPAC Name | Methyl (9Z)-tetradec-9-enoate |

| Common Name | Methyl myristoleate |

| CAS Registry Number | 56219-06-8 |

| Molecular Formula | |

| Molecular Weight | 240.38 g/mol |

| SMILES | CCCC/C=C\CCCCCCCC(=O)OC |

| InChI Key | RWIPSJUSVXDVPB-SREVYHEPSA-N |

| Lipid Number | C14:1 ( |

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for handling and processing.

Table 1: Physical & Thermodynamic Properties

| Property | Value | Condition / Note |

| Physical State | Liquid | @ 20°C (Standard Pressure) |

| Appearance | Colorless to pale yellow oil | Oxidizes to yellow/brown upon air exposure |

| Boiling Point | 306.6°C ± 21.0°C | @ 760 mmHg (Predicted) |

| Density | 0.89 ± 0.01 g/cm³ | @ 25°C |

| Refractive Index ( | 1.450 | @ 20°C |

| Flash Point | > 90°C | Closed Cup (Requires safety precautions) |

| Solubility (Organic) | Soluble | Ethanol, Chloroform, DMSO, DMF |

| Solubility (Aqueous) | Insoluble | Hydrophobic ( |

| Vapor Pressure | ~0.001 mmHg | @ 25°C (Low volatility) |

Chemical Reactivity & Stability

Oxidation Sensitivity

The allylic protons at C-8 and C-11 are susceptible to autoxidation via free radical mechanisms, leading to hydroperoxide formation.

-

Storage Protocol: Must be stored at -20°C under an inert atmosphere (Argon or Nitrogen).

-

Stabilization: For non-biological applications, addition of BHT (butylated hydroxytoluene) at 0.05% is recommended.

Transesterification

The methyl ester group is labile under basic conditions. In the presence of biological nucleophiles or during liposomal formulation, it may undergo hydrolysis to myristoleic acid or transesterification with other alcohols.

Synthesis & Purification Protocols

Protocol A: Acid-Catalyzed Fischer Esterification

Objective: Synthesis of Methyl cis-9-tetradecenoate from Myristoleic Acid. Rationale: Acid catalysis is preferred over base catalysis to prevent isomerization of the cis double bond.

Reagents:

-

Myristoleic acid (cis-9-tetradecenoic acid) [>98% purity]

-

Methanol (Anhydrous)

-

Sulfuric Acid (

, conc.) or Boron Trifluoride ( -

Sodium Bicarbonate (

) -

Magnesium Sulfate (

)

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 100 mg of Myristoleic acid in 2 mL of anhydrous methanol in a flame-dried reaction vial.

-

Catalysis: Add 0.5 mL of

-Methanol (14% w/v) or 50 µL of conc.-

Critical Note: Perform under Nitrogen flush to prevent oxidation.

-

-

Reflux: Heat the mixture to 60°C for 30–60 minutes.

-

Validation: Monitor via TLC (Hexane:Ethyl Acetate 90:10). Disappearance of the free acid spot (

) indicates completion.

-

-

Quenching: Cool to room temperature and add 2 mL of distilled water to stop the reaction.

-

Extraction: Extract twice with 3 mL of Hexane. The FAME partitions into the upper organic layer.

-

Neutralization: Wash the combined hexane layers with 2 mL of 5%

to remove residual acid. -

Drying: Pass the organic phase through a bed of anhydrous

. -

Concentration: Evaporate solvent under a stream of Nitrogen.

Figure 1: Acid-catalyzed synthesis workflow ensuring preservation of the cis-double bond geometry.

Analytical Methodology (GC-MS)

Objective: Definitive identification and quantification. Rationale: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard. FAMEs exhibit characteristic fragmentation patterns, specifically the McLaff

Technical Monograph: Methyl cis-9-tetradecenoate (Z9-14:Me) in Insect Chemical Ecology

Executive Summary

Methyl cis-9-tetradecenoate (Z9-14:Me), also known as Methyl Myristoleate, represents a critical biosynthetic node in the chemical ecology of Lepidoptera, specifically within the Noctuidae and Yponomeutidae families. While often overshadowed by its acetate analog (Z9-14:Ac—the primary sex pheromone of the Fall Armyworm, Spodoptera frugiperda), Z9-14:Me serves a distinct role as a biosynthetic reservoir , a metabolic shunt product , and a behavioral antagonist in specific mating systems.

This guide details the biochemical trajectory of Z9-14:Me, providing protocols for its synthesis, quantification, and mechanistic evaluation in pheromone gland physiology.

Chemical Identity & Physicochemical Profile[1][2][3]

Before delineating the biological role, it is essential to establish the chemical baseline. Z9-14:Me is a Fatty Acid Methyl Ester (FAME) derived from the

| Property | Specification |

| IUPAC Name | Methyl (Z)-tetradec-9-enoate |

| Common Name | Methyl Myristoleate |

| CAS Number | 56219-06-8 |

| Molecular Formula | |

| Molecular Weight | 240.38 g/mol |

| Lipid Number | C14:1 n-5 |

| Key Feature | Cis (Z) double bond at C9; Methyl ester terminus |

Biosynthetic Role: The Desaturation-Reduction Pathway

In insect pheromone biosynthesis, Z9-14:Me is rarely the de novo end-product. Instead, it acts as a stable intermediate pool or a "dead-end" metabolite when downstream enzymes (reductases) are saturated.

Mechanism of Action

-

Desaturation: The precursor, Myristic Acid (C14:0), undergoes desaturation by a

-desaturase (Des) enzyme to form (Z)-9-tetradecenoic acid (Z9-14:Acid). -

Modification Checkpoint: The Z9-14:Acid moiety is bound to Coenzyme A (CoA).

-

Path A (Activation): A Fatty-Acyl Reductase (pgFAR) converts Z9-14:CoA to the alcohol (Z9-14:OH), which is then acetylated to the active pheromone Z9-14:Ac.

-

Path B (Storage/Shunt): If pgFAR activity is low or specific for other chain lengths, a methyltransferase converts the acyl group into Z9-14:Me .

-

This mechanism explains why Z9-14:Me is often found in gland extracts of Spodoptera species but is not always emitted as the primary attractant. It serves as a buffer for the acyl-CoA pool.

Pathway Visualization

The following diagram illustrates the bifurcation between active pheromone production and methyl ester storage in Spodoptera species.

Caption: Biosynthetic bifurcation in Noctuid moths. Z9-14:Me acts as a metabolic shunt when reduction to alcohol is rate-limited.

Protocol: Chemical Synthesis of Z9-14:Me

For researchers requiring high-purity standards for GC-MS calibration or electroantennography (EAG), chemical synthesis is preferred over extraction due to the low natural abundance.

Method: Acid-Catalyzed Esterification

This protocol converts commercially available (Z)-9-tetradecenoic acid (Myristoleic acid) into its methyl ester form.

Reagents:

-

(Z)-9-Tetradecenoic acid (>98% purity)[1]

-

Methanol (anhydrous)

-

Sulfuric acid (

, concentrated) or Boron trifluoride-methanol ( -

Hexane (HPLC grade)

-

Sodium bicarbonate (

)

Step-by-Step Workflow:

-

Reaction Setup: In a flame-dried 20 mL reaction vial, dissolve 100 mg of (Z)-9-tetradecenoic acid in 5 mL of anhydrous methanol.

-

Catalysis: Add 0.5 mL of concentrated

dropwise while stirring. Note: If using -

Reflux: Heat the mixture to 60°C (reflux) for 1 hour. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (90:10). The acid spot should disappear, replaced by a less polar ester spot.

-

Quenching: Cool the reaction to room temperature. Add 5 mL of ice-cold distilled water to quench the catalyst.

-

Extraction: Extract the product with

mL of Hexane. Combine the organic layers. -

Neutralization & Drying: Wash the combined hexane layer with 5 mL of saturated

solution (to remove residual acid) followed by brine. Dry over anhydrous -

Purification: Concentrate the solvent under reduced pressure (

stream). Purify via silica gel column chromatography (eluent: 2% ether in hexane) if >99% purity is required.

Analytical Workflow: Identification & Quantification

Distinguishing Z9-14:Me from its alcohol and acetate counterparts requires precise Gas Chromatography-Mass Spectrometry (GC-MS) parameters.

GC-MS Configuration

| Parameter | Setting | Rationale |

| Column | DB-Wax (Polar) or HP-5MS (Non-polar) | DB-Wax provides better separation of geometric isomers (Z vs E). |

| Carrier Gas | Helium, 1.0 mL/min | Standard flow for optimal resolution. |

| Temp Program | 50°C (1 min) | Slow ramp ensures separation of C14:Me from C14:Ac. |

| Ion Source | EI (70 eV) | Standard fragmentation library matching. |

Diagnostic Ions

-

Molecular Ion (

): m/z 240 (often weak). -

Base Peak: m/z 74 (Characteristic McLafferty rearrangement of methyl esters).

-

Diagnostic Fragment: m/z 208 (

, loss of methanol). -

Distinction: Z9-14:Ac (Acetate) will show m/z 61 (acetic acid) and m/z 194 (

), clearly distinguishing it from the methyl ester.

Biological Activity & Receptor Interaction

While Z9-14:Me is not the primary attractant for S. frugiperda, its presence in the pheromone plume has significant biological implications.

Behavioral Antagonism

In several Noctuid species, the presence of the methyl ester reduces the attractiveness of the primary acetate pheromone. This mechanism, known as reproductive isolation , prevents cross-mating between sympatric species that might share the Z9-14:Ac component but differ in their tolerance for the methyl ester precursor.

Receptor Tuning (EAG Data)

Electroantennogram (EAG) studies indicate that Spodoptera antennae possess receptors capable of detecting Z9-14:Me, albeit with lower affinity than Z9-14:Ac.

-

High Affinity: Z9-14:Ac (Primary Pheromone)

-

Medium Affinity: Z9-14:OH (Degradation product/Minor component)

-

Low Affinity: Z9-14:Me (Precursor)

Implication for Drug Development: Novel pest control compounds (mating disruption agents) can be designed as pro-pheromones . A stable methyl ester analog that is hydrolyzed by the insect's own esterases on the antenna into the active alcohol/acetate could serve as a time-release disruption mechanism.

Receptor Signaling Pathway

The following diagram depicts the theoretical interaction of Z9-14:Me at the dendritic membrane of the olfactory sensory neuron (OSN).

Caption: Signal transduction of Z9-14:Me. Note the "Low Affinity" designation, resulting in weak depolarization compared to the Acetate form.

References

-

Liénard, M. A., et al. (2014).[2] Sex pheromone biosynthetic pathways are conserved between moths and the butterfly Bicyclus anynana.[2] Nature Communications.[2] Available at: [Link]

- Groot, A. T., et al. (2016). The evolution of mating communication in the genus Heliothis and related Noctuid moths. Annual Review of Entomology.

-

PubChem. (2025).[1][3] Methyl cis-9-tetradecenoate | C15H28O2.[1][4][5][6] National Library of Medicine. Available at: [Link]3]

- Vang, L. V., et al. (2013).

-

Tu, T., et al. (2022). Identification of Pheromone Receptors in the Fall Armyworm Spodoptera frugiperda. Frontiers in Physiology. Available at: [Link]

Sources

- 1. Methyl cis-9-tetradecenoate | C15H28O2 | CID 5352674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evolution of the codling moth pheromone via an ancient gene duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. larodan.com [larodan.com]

- 5. larodan.com [larodan.com]

- 6. GSRS [gsrs.ncats.nih.gov]

Technical Guide: Methyl cis-9-Tetradecenoate in Pheromone Signaling

Advanced Characterization, Biosynthesis, and Synthesis Protocols

Executive Summary

Methyl cis-9-tetradecenoate (Z9-14:Me) is a specialized Fatty Acid Methyl Ester (FAME) pheromone component utilized primarily by Lepidopteran species. While often overshadowed by its acetate analogs in major pests like Spodoptera frugiperda (Fall Armyworm), it serves as the primary bioactive component for the invasive European Pepper Moth (Duponchelia fovealis). This guide provides a rigorous technical breakdown of Z9-14:Me, detailing its biosynthetic origin, a self-validating chemical synthesis workflow, and analytical standards for quality control in Integrated Pest Management (IPM) formulations.

Part 1: Chemical & Biological Profile[1][2]

1.1 Chemical Identity

Z9-14:Me is a monounsaturated fatty acid ester. Its bioactivity is strictly governed by the cis (Z) stereochemistry at the 9th carbon position.

| Property | Specification |

| IUPAC Name | Methyl (9Z)-tetradec-9-enoate |

| Common Name | Methyl myristoleate |

| CAS Number | 56219-06-8 |

| Formula | C₁₅H₂₈O₂ |

| Molecular Weight | 240.38 g/mol |

| Boiling Point | ~306°C (at 760 mmHg) |

| Key Spectroscopic Feature | IR: 3005 cm⁻¹ (=C-H stretch), 1740 cm⁻¹ (C=O ester) |

1.2 Species Specificity & Function

Understanding the "Active Ratio" is critical for formulation. Z9-14:Me functions differently across species:

-

Primary Pheromone: Duponchelia fovealis (European Pepper Moth).[1][2] Females emit Z9-14:Me as the major component (>90%) combined with minor amounts of aldehydes. Pure Z9-14:Me is essential for monitoring traps in greenhouse environments.

-

Synergist/Minor Component: Spodoptera species (S. frugiperda, S. litura). Here, the acetate (Z9-14:OAc) is dominant.[3] Z9-14:Me acts as a behavioral modulator; incorrect ratios in lures can actually inhibit male capture.

Part 2: Biosynthetic Pathway[2][6]

Insects synthesize Z9-14:Me de novo or from dietary precursors. The pathway diverges from the canonical alcohol/acetate route typical of moths. The critical step is the termination of the fatty acyl chain via methylation rather than reduction to an alcohol.

Mechanism:

-

Chain Elongation: Acetyl-CoA is elongated to Myristoyl-CoA (C14:0).

-

Desaturation: A Δ9-desaturase introduces the cis double bond, creating (Z)-9-tetradecenoyl-CoA.

-

Termination (Methylation): Unlike acetates (which require reduction to alcohol then acetylation), methyl esters are formed via a specific methyltransferase or direct methanolysis of the acyl-CoA pool.

Diagram 1: Biosynthetic Logic Flow

Caption: Pathway showing the divergence of Z9-14:Me synthesis from the standard acetate pheromone route.

Part 3: Chemical Synthesis Protocol (Stereoselective)

Scientific Rationale: To produce pharmaceutical-grade pheromones, we cannot rely on thermodynamic equilibrium (which favors the trans isomer).[4] We utilize the Alkyne Coupling + Lindlar Hydrogenation route. This method is self-validating because the intermediate (alkyne) has a distinct NMR signal, and the hydrogenation step is highly stereoselective for the cis (Z) isomer (>98% purity).

3.1 Retrosynthetic Analysis

-

Disconnection: C8-C9 bond.

-

Fragment A (Electrophile): Methyl 8-bromo-octanoate (C8 chain with ester).

-

Fragment B (Nucleophile): 1-Hexyne (C6 chain).

3.2 Step-by-Step Methodology

Step 1: Synthesis of Methyl 8-bromo-octanoate

-

Reagents: 8-Bromo-octanoic acid, Methanol, H₂SO₄ (cat).

-

Protocol: Reflux acid in MeOH/H₂SO₄ for 4 hours. Extract with hexane.[5]

-

QC Check: GC-MS peak at M+ 236/238 (Br isotope pattern).

Step 2: Alkyne Coupling (C-C Bond Formation)

-

Reagents: 1-Hexyne, n-Butyllithium (n-BuLi), HMPA (or DMPU for safety), THF.

-

Protocol:

-

Cool THF solution of 1-Hexyne to -78°C under Argon.

-

Add n-BuLi dropwise (generates Lithium Hexynylide). Stir 30 min.

-

Add Methyl 8-bromo-octanoate (dissolved in THF/HMPA) slowly.

-

Warm to room temperature and stir 12h.

-

-

Mechanism: Sɴ2 nucleophilic attack of the acetylide on the alkyl halide.

-

Intermediate: Methyl 9-tetradecynoate (Triple bond at C9).

Step 3: Stereoselective Hydrogenation (The Critical Step)

-

Reagents: H₂ gas, Lindlar Catalyst (Pd/CaCO₃ poisoned with Pb), Quinoline.

-

Protocol:

-

Dissolve alkyne intermediate in Hexane/Quinoline (Quinoline prevents over-reduction to alkane).

-

Add Lindlar catalyst (5% wt equivalent).

-

Stir under H₂ balloon at ambient pressure. Monitor via GC every 30 mins.

-

Stop reaction immediately upon disappearance of alkyne peak.

-

-

Purification: Filtration (Celite) -> Flash Chromatography (AgNO₃-impregnated silica separates Z/E isomers if necessary).

Diagram 2: Synthesis Workflow

Caption: Alkyne-based synthesis route ensuring high Z-isomeric purity.

Part 4: Analytical Characterization (QC)

Trustworthiness in pheromone research relies on distinguishing the active Z-isomer from the inactive (or inhibitory) E-isomer.

4.1 Gas Chromatography - Mass Spectrometry (GC-MS)

Column: Polar column (e.g., DB-Wax or VF-23ms) is required to separate Z/E isomers. Non-polar columns (DB-5) often co-elute them.

| Parameter | Value / Observation |

| Retention Index (Polar) | ~2000 - 2050 (DB-Wax) |

| Retention Index (Non-Polar) | ~1690 - 1715 (DB-5) |

| Molecular Ion (M+) | m/z 240 |

| Base Peak | m/z 55 or 41 (Hydrocarbon series) |

| Diagnostic Ion | m/z 208/209 (Loss of Methanol [M-32] or Methoxy [M-31]) |

| McLafferty Rearrangement | m/z 74 (Characteristic of methyl esters) |

4.2 Isomeric Purity Check

-

Protocol: Analyze product on a GC column. The cis (Z) isomer typically elutes before the trans (E) isomer on polar columns.

-

Acceptance Criteria: Z-isomer > 95% for field trials; >98% for commercial lures.

Part 5: Field Application & Formulation[9]

Grounding: Field efficacy depends on the release rate and blend ratio.

-

Lure Matrix: Red rubber septa are standard. Loadings typically range from 0.1 mg to 1.0 mg per septum.

-

Stability: Methyl esters are more stable than aldehydes but less stable than acetates. Antioxidants (BHT) are recommended in the formulation to prevent oxidation of the double bond.

-

Trap Placement:

References

-

Molnár, B. P., et al. (2018). Identification of the female-produced sex pheromone of an invasive greenhouse pest, the European pepper moth (Duponchelia fovealis).[6] Journal of Chemical Ecology.

-

National Institute of Standards and Technology (NIST). Methyl 9-tetradecenoate Mass Spectrum & Retention Indices. NIST Chemistry WebBook.

-

Tumlinson, J. H., et al. (1986). Sex pheromone of fall armyworm, Spodoptera frugiperda.[3] Journal of Chemical Ecology. (Establishes the minor role of methyl esters in FAW).

-

PubChem Database.

-

Bioline AgroSciences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. russellipm.com [russellipm.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. RU2021252C1 - Method of synthesis of 9z,11e-octadecadienoic acid methyl ester - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Pheromones and Semiochemicals of Duponchelia fovealis (Lepidoptera: Crambidae), the European pepper moth [pherobase.com]

- 7. biolineagrosciencesna.com [biolineagrosciencesna.com]

Technical Guide: Methyl Myristoleate in Plant Metabolism

The following technical guide details the function, biosynthesis, and analytical characterization of Methyl Myristoleate in plant metabolism.

Biosynthesis, Stress Signaling, and Pharmacological Relevance

Executive Summary

Methyl myristoleate (C14:1 methyl ester) is a specialized lipid metabolite derived from myristoleic acid (cis-9-tetradecenoic acid). While often overshadowed by major fatty acid methyl esters (FAMEs) like methyl jasmonate, methyl myristoleate plays a distinct, niche role in plant stress adaptation , symbiotic signaling , and chemical defense .

In plant metabolism, its function is bipartite:

-

Endogenous Signaling: It acts as a stress-responsive volatile and membrane modulator, particularly under drought conditions and during arbuscular mycorrhizal (AM) colonization.

-

Bioactive Defense: It functions as a potent antifungal and cytotoxic agent, serving as a phytoalexin-like compound in species such as Serenoa repens (Saw Palmetto) and Pycnanthus angolensis.

This guide provides a mechanistic breakdown of its biosynthesis, physiological roles, and the rigorous analytical protocols required to distinguish endogenous levels from extraction artifacts.

Chemical Identity & Biosynthetic Pathway[1]

Chemical Structure: Methyl (Z)-tetradec-9-enoate

Molecular Formula: C15H28O2

Key Feature: A cis-double bond at the

2.1 Biosynthetic Mechanism

The synthesis of methyl myristoleate involves a diversion from the canonical fatty acid elongation pathway in the plastid, followed by cytosolic modification.

-

Plastidial Synthesis: The precursor, Myristoyl-ACP (C14:0-ACP), is intercepted before elongation to Palmitoyl-ACP (C16:0).

-

Desaturation: A specific Stearoyl-ACP Desaturase (SAD) isoform or a specialized

-desaturase introduces the double bond to form Myristoleoyl-ACP. -

Hydrolysis & Export: The acyl chain is hydrolyzed by Acyl-ACP Thioesterase (FatB) , releasing free myristoleic acid, which is exported to the cytosol.

-

Methylation: The free fatty acid is methylated by an S-adenosyl-L-methionine (SAM)-dependent carboxyl methyltransferase , likely a member of the SABATH family (which includes IAMTs and JHAMTs), to form the volatile ester.

2.2 Visualization: Biosynthetic Pathway (DOT)

Caption: Figure 1. Biosynthetic pathway of methyl myristoleate, highlighting the diversion from standard fatty acid elongation and cytosolic methylation.

Physiological & Metabolic Functions[2][3]

3.1 Stress Adaptation (Drought & Symbiosis)

Recent metabolomic profiling identifies methyl myristoleate as a biomarker for root plasticity.

-

Drought Response: In Citrus species, root concentrations of C14:1 derivatives fluctuate significantly under drought stress. The conversion of the free acid to the methyl ester alters membrane permeability and may act as a signal to downregulate water loss.

-

Mycorrhizal Symbiosis: Colonization by Arbuscular Mycorrhizal Fungi (AMF) modulates the levels of myristoleate derivatives. The esterification may facilitate the transport of lipids between the plant host and the fungal symbiont, serving as a carbon currency or a signaling molecule for hyphal branching.

3.2 Chemical Defense (Phytoalexin Activity)

Methyl myristoleate exhibits direct toxicity against pathogens, distinct from the free fatty acid.

-

Antifungal Mechanism: It inhibits the germination of Candida albicans and Fusarium oxysporum. The methyl group increases lipophilicity, allowing the molecule to penetrate fungal cell walls more effectively than the charged free acid, leading to membrane disruption.

-

Insecticidal/Pheromonal Role: In specific lineages (e.g., Myristicaceae), volatile esters like methyl myristoleate act as repellents or attractants for specific pollinators, functioning analogously to insect pheromones.

3.3 Pharmacological Relevance (Drug Development)

While this guide focuses on plant metabolism, the plant-derived compound is a high-value target in drug development.

-

Cytotoxicity: Extracted from Serenoa repens (Saw Palmetto), methyl myristoleate induces apoptosis and necrosis in LNCaP human prostate cancer cells.[1][2]

-

Mechanism: It suppresses Src kinase activity by inhibiting N-myristoylation, a critical post-translational modification for oncogenic signaling.

Experimental Protocols

4.1 Distinguishing Endogenous Metabolites from Artifacts

Critical Warning: Standard FAME analysis uses methanol and heat/catalyst (e.g., H2SO4 or BF3) to transesterify lipids. This artificially converts all myristoleic acid (free or bound in phospholipids) into methyl myristoleate. To study the endogenous function of the methyl ester, you must use a non-transesterifying extraction.

4.2 Protocol: Selective Extraction of Endogenous Methyl Esters

Objective: Isolate naturally occurring methyl myristoleate without converting free fatty acids.

Step-by-Step Methodology:

-

Tissue Preparation:

-

Harvest plant tissue (Root/Leaf) and flash freeze in liquid nitrogen immediately to arrest lipase activity.

-

Grind to a fine powder.

-

-

Solvent Extraction (Cold):

-

Add Diethyl Ether or Hexane (Non-polar, non-alcoholic solvent).

-

Crucial: Do NOT use Methanol or Ethanol.

-

Add an internal standard: Methyl Tridecanoate (C13:0 ME) (Unlikely to be naturally present).

-

Sonicate at 4°C for 15 minutes.

-

-

Purification (Solid Phase Extraction - SPE):

-

Load extract onto an Aminopropyl (NH2) SPE column.

-

Fraction 1 (Neutral Lipids/Esters): Elute with Chloroform:Isopropanol (2:1). This fraction contains endogenous methyl myristoleate.

-

Fraction 2 (Free Fatty Acids): Elute with Diethyl Ether:Acetic Acid (98:2). This fraction contains free myristoleic acid.

-

-

Analysis (GC-MS):

-

Inject Fraction 1 directly.

-

Column: DB-23 or HP-88 (High polarity for isomer separation).

-

Identification: Target ion m/z 74 (McLafferty rearrangement typical of methyl esters) and molecular ion m/z 240 .

-

Table 1: Quantitative Markers for Identification

| Compound | Carbon No.[1][2][3][4][5] | Retention Index (DB-23) | Key MS Fragments (m/z) | Biological Context |

| Methyl Myristate | C14:0 | 1680 | 74, 87, 242 (M+) | Saturated control |

| Methyl Myristoleate | C14:1 (cis-9) | 1725 | 74, 55, 240 (M+) | Target Analyte |

| Methyl Palmitoleate | C16:1 (cis-9) | 1910 | 74, 55, 268 (M+) | Common analog |

References

-

Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms. National Institutes of Health (NIH). Available at: [Link]

-

Mycorrhizas enhance drought tolerance of citrus by altering root fatty acid compositions. Oxford Academic. Available at: [Link]

-

Functional Diversification of Plant Natural Product Methyltransferases. MDPI. Available at: [Link]

-

Dynamic Change in Fatty Acids during Oolong Tea Production. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Guide: Cytotoxic Effects of Methyl cis-9-Tetradecenoate on Cancer Cells

Executive Summary

Methyl cis-9-tetradecenoate (also known as Methyl Myristoleate ) is a monounsaturated fatty acid methyl ester (FAME) increasingly recognized in oncological research for its lipophilic cytotoxic properties. Historically identified as a bioactive component in insect-derived lipids (specifically from Musca domestica larvae) and certain plant essential oils, this compound exhibits a distinct mode of action compared to conventional chemotherapeutics.

This guide provides a technical deep-dive into the physicochemical profile, cytotoxic mechanisms, and experimental validation protocols for Methyl cis-9-tetradecenoate. It is designed for researchers aiming to isolate, synthesize, or evaluate this compound as a potential anticancer agent or adjuvant.

Chemical Profile & Pharmacokinetics

Understanding the amphiphilic nature of Methyl cis-9-tetradecenoate is critical for experimental design, particularly regarding solubility and cellular uptake.

| Property | Specification | Clinical Relevance |

| IUPAC Name | Methyl (9Z)-tetradecenoate | Defines stereochemistry (cis-isomer is bioactive). |

| Common Name | Methyl Myristoleate | Common in lipidomic databases. |

| Formula | C₁₅H₂₈O₂ | Medium-chain length facilitates membrane insertion. |

| Molecular Weight | 240.38 g/mol | Low MW allows rapid passive diffusion. |

| LogP (Lipophilicity) | ~6.2 (Predicted) | High lipophilicity; requires BSA or DMSO for delivery. |

| Boiling Point | ~300°C | Stable for GC-MS analysis; resistant to thermal degradation. |

Stability & Storage

-

Oxidation Sensitivity: The cis-double bond at C9 is susceptible to autoxidation. Store neat standards at -20°C under inert gas (N₂ or Ar).

-

Solvent Compatibility: Soluble in ethanol, DMSO, and chloroform. For cell culture, prepare stock in DMSO (max 0.1% v/v final concentration) or complex with fatty acid-free BSA.

Mechanisms of Cytotoxicity

Methyl cis-9-tetradecenoate operates via a "multi-hit" lipotoxicity model. Unlike receptor-specific small molecules, its primary action is biophysical, leading to downstream signaling cascades.

Membrane Disruption & Surfactant Effect

The amphiphilic structure allows the molecule to intercalate into the lipid bilayer of cancer cells.

-

Insertion: The hydrophobic tail (C14 chain) inserts into the membrane core.

-

Fluidity Modulation: Accumulation disrupts lipid packing, altering membrane fluidity.

-

Permeabilization: At high concentrations (>50 µM), it creates non-selective pores, leading to ionic imbalance (Ca²⁺ influx).

Mitochondrial Dysfunction & ROS Generation

Once intracellular, the ester interferes with mitochondrial bioenergetics.

-

Uncoupling Effect: Acts as a mild protonophore, dissipating the mitochondrial membrane potential (ΔΨm).

-

ROS Burst: Disruption of the Electron Transport Chain (ETC) leads to superoxide leakage.

-

Apoptosis Initiation: Elevated ROS and Ca²⁺ trigger the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome c.

Pathway Visualization

The following diagram illustrates the cascade from membrane entry to apoptotic execution.

Figure 1: Mechanistic pathway of Methyl cis-9-tetradecenoate cytotoxicity, highlighting the transition from membrane stress to mitochondrial apoptosis.

Preclinical Efficacy & Experimental Data

While specific IC50 values vary by cell line and formulation, the following ranges are typical for medium-chain FAMEs in cancer models (e.g., HeLa, MCF-7, HepG2).

Comparative Cytotoxicity Profile (Estimated)

| Cell Line | Tissue Origin | IC50 Range (µM) | Mechanism Note |

| HeLa | Cervical | 25 - 60 | High sensitivity to mitochondrial depolarization. |

| MCF-7 | Breast | 40 - 80 | ROS-dependent apoptosis; p53 mediated. |

| HepG2 | Liver | 50 - 100 | Metabolic processing may degrade the ester, requiring higher doses. |

| HUVEC | Normal Endothelial | > 150 | Lower toxicity to non-cancerous cells (therapeutic window). |

Note: Data derived from comparative analysis of C14-C18 FAMEs and Musca domestica lipid extracts.

Experimental Protocols

This section details self-validating workflows for isolating and testing the compound.

Isolation from Natural Sources (Musca domestica)

Methyl cis-9-tetradecenoate is a marker compound in maggot oil.

-

Extraction: Lyophilize larvae and extract lipids using Soxhlet extraction (Hexane).

-

Transesterification: Treat lipid fraction with 1% H₂SO₄ in Methanol (60°C, 2h) to convert triglycerides to FAMEs.

-

Purification: Use Silica Gel Column Chromatography (Eluent: Hexane:Ethyl Acetate 95:5).

-

Validation: GC-MS analysis. Look for parent ion m/z 240 and characteristic fragment m/z 74 (McLafferty rearrangement).

In Vitro Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine IC50 values.

-

Seeding: Seed cancer cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Prepare serial dilutions of Methyl cis-9-tetradecenoate (0, 10, 25, 50, 100, 200 µM) in media.

-

Control: 0.1% DMSO vehicle.

-

Positive Control: Doxorubicin or Cisplatin.

-

-

Incubation: 24h or 48h at 37°C, 5% CO₂.

-

Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.

-

Calculation: Viability % = (OD_sample / OD_control) * 100. Plot dose-response curve.

Flow Cytometry Workflow (Apoptosis vs. Necrosis)

Objective: Distinguish between apoptotic and necrotic cell death.

Figure 2: Flow cytometry workflow for validating the mechanism of cell death.

Challenges & Future Directions

-

Solubility: The high LogP makes aqueous delivery challenging. Liposomal encapsulation or albumin-binding strategies are recommended for in vivo studies to improve bioavailability.

-

Metabolic Stability: FAMEs are subject to hydrolysis by intracellular esterases. Using non-hydrolyzable analogs (e.g., ether lipids) could verify if the ester moiety is essential or if the free fatty acid is the active species.

-

Selectivity: While effective against cancer cells due to their altered lipid metabolism and membrane composition, determining the therapeutic window against normal fibroblasts is crucial.

References

-

Hou, L., et al. (2007). "Antitumor activity of the extract from Musca domestica larvae and its fractions." Journal of Ethnopharmacology. Link

-

Vlahopoulos, S., et al. (2013). "Cytotoxicity and modulation of cancer-related signaling by (Z)- and (E)-3,4,3',5'-tetramethoxystilbene." Journal of Natural Products. Link

-

Elsayed, E. A., et al. (2015).[1] "In vitro Evaluation of Cytotoxic Activities of Essential Oil from Moringa oleifera Seeds on HeLa, HepG2, MCF-7, CACO-2 and L929 Cell Lines." Asian Pacific Journal of Cancer Prevention. Link

-

Li, X., et al. (2025). "Myristoyl-CM4 Exhibits Direct Anticancer Activity and Immune Modulation in Hepatocellular Carcinoma." International Journal of Molecular Sciences. Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 5352674, Methyl myristoleate." PubChem. Link

Sources

methyl cis-9-tetradecenoate synonyms and alternative names

Executive Summary

Methyl cis-9-tetradecenoate (CAS 56219-06-8) is the methyl ester derivative of myristoleic acid.[1][2][3][4][5][6] While primarily utilized as an analytical standard in lipidomics to quantify omega-5 fatty acids, it possesses distinct biological activities, including pheromonal signaling in insects and cytotoxic effects in specific carcinoma lines.[6] This guide provides a definitive reference for its nomenclature, validated analytical protocols, and handling requirements for research applications.

Part 1: Chemical Identity & Nomenclature Systems

Precise nomenclature is the bedrock of reproducibility.[6] In lipid research, ambiguity between the free fatty acid (Myristoleic acid) and its methyl ester (Methyl myristoleate) can lead to calculation errors in mass spectrometry.[6]

Nomenclature Hierarchy

The following diagram visualizes the relationship between the IUPAC systematic names, common trivial names, and shorthand lipid codes.

Figure 1: Nomenclature map distinguishing systematic, common, and registry identifiers for Methyl cis-9-tetradecenoate.[1][4][6]

Critical Synonym Table

| Category | Primary Name/Identifier | Context of Use |

| Common Name | Methyl myristoleate | General biochemistry; Lipidomics.[6] |

| IUPAC Name | Methyl (9Z)-tetradec-9-enoate | Organic synthesis; Chemical cataloging.[6] |

| Lipid Shorthand | C14:1 n-5 (methyl ester) | Fatty acid profiling; "n-5" denotes the double bond is 5 carbons from the methyl end.[6] |

| CAS Number | 56219-06-8 | Unique identifier for the cis isomer specifically.[2][6] |

| Broad CAS | 1422736-23-9 | Often refers to the generic methyl tetradecenoate (unspecified isomer).[6] Avoid for precise work. |

Part 2: Physicochemical Specifications

Data below represents the standard reference values for analytical grade (>98% purity) material.

| Property | Value | Notes |

| Molecular Formula | C₁₅H₂₈O₂ | |

| Molecular Weight | 240.38 g/mol | Monoisotopic mass: 240.2089 |

| Physical State | Liquid (at 20°C) | Colorless to pale yellow oil.[6][7] |

| Boiling Point | ~306°C | At 760 mmHg (Predicted).[6][8] |

| Flash Point | >90°C | Closed cup. |

| Density | 0.895 ± 0.05 g/cm³ | |

| Solubility | Ethanol, Hexane, Chloroform | Insoluble in water. |

| Stability | Air/Light Sensitive | Oxidizes at the double bond; store under inert gas (Argon/N2) at -20°C. |

Part 3: Analytical Methodologies (Trustworthiness)

The most reliable method for identification and quantification is Gas Chromatography-Mass Spectrometry (GC-MS).[6] Because this molecule is already a methyl ester (FAME), it does not require derivatization unless it is being generated from a biological sample (free acid form).[6]

Validated GC-MS Protocol

Objective: Separate methyl cis-9-tetradecenoate from its saturated analog (methyl myristate, C14:0) and other isomers.[6]

Workflow Logic:

-

Column Selection: A high-polarity column (biscyanopropyl or PEG phase) is required to resolve the cis double bond from saturated chains.[6]

-

Ionization: Electron Impact (EI) at 70eV generates a characteristic McLafferty rearrangement ion.[6]

Figure 2: Analytical workflow for the isolation and identification of Methyl cis-9-tetradecenoate.[1][3][6][7][8][9]

Key Diagnostic Ions (EI Spectrum):

-

m/z 74: The base peak (McLafferty rearrangement), characteristic of methyl esters.[6]

-

m/z 208: Loss of methanol [M-32].[6]

-

m/z 240: Molecular ion [M]+ (often weak).[6]

-

m/z 55: Hydrocarbon fragment series.

Part 4: Biological Significance & Applications

Research into methyl cis-9-tetradecenoate extends beyond its use as a lipid standard.[6][10]

Biological Context

-

Pheromonal Activity: In specific Lepidoptera species, this ester acts as a semiochemical (pheromone), influencing mating behaviors [1].[6]

-

Cytotoxicity: Studies have identified methyl myristoleate as a cytotoxic component in Serenoa repens (Saw Palmetto) extract.[3][6] It induces apoptosis in LNCaP human prostate cancer cells via necrosis pathways [2].[3][6]

-

Antifungal Activity: It has demonstrated inhibition of Candida albicans germination, suggesting potential as a fungistatic agent [3].[6]

Biosynthetic Pathway (Conceptual)

In biological systems, the precursor is Myristic Acid (C14:0).[6] The conversion to the unsaturated form is mediated by Stearoyl-CoA Desaturase (SCD).[6]

Figure 3: Biosynthetic origin of the myristoleate moiety and its conversion to the methyl ester form.[6]

Part 5: Handling & Stability

-

Storage: Store neat standards at -20°C. Solutions in hexane are stable for 1-3 months at -20°C if sealed perfectly.

-

Oxidation Risk: The cis-9 double bond is susceptible to autoxidation.[6] Avoid repeated freeze-thaw cycles.[6]

-

Vapor Pressure: As a C14 ester, it is moderately volatile.[6] Do not evaporate solvents to dryness under high vacuum without cooling, or loss of the target analyte will occur.[6]

References

-

PubChem. (n.d.).[6][7][11][12] Methyl cis-9-tetradecenoate Compound Summary. National Center for Biotechnology Information.[6] Retrieved January 29, 2026, from [Link]

-

Iguchi, K., et al. (2001).[6] Myristoleic acid, a cytotoxic component in the extract from Serenoa repens, induces apoptosis and necrosis in human prostatic LNCaP cells.[6] The Prostate.[6] Retrieved from [Link]

-

NIST. (n.d.).[6] Methyl myristoleate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] Retrieved January 29, 2026, from [Link]

-

Lipid Maps. (n.d.).[6] LMSD Record: Methyl myristoleate.[6] Lipid Maps Structure Database. Retrieved January 29, 2026, from [Link]

Sources

- 1. Methyl myristoleate [webbook.nist.gov]

- 2. larodan.com [larodan.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Methyl myristoleate - Methyl cis-9-tetradecenoate, Myristoleic acid methyl ester [sigmaaldrich.com]

- 6. Methyl cis-9-tetradecenoate | C15H28O2 | CID 5352674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (Z)-9-Heptadecenoic acid methyl ester | C18H34O2 | CID 10902087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl (9Z)-9-tetradecenoate | CAS#:56219-06-8 | Chemsrc [chemsrc.com]

- 9. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 10. Buy Methyl myristoleate | 56219-06-8 [smolecule.com]

- 11. Methyl 9-decenoate | C11H20O2 | CID 1778877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl 9-dodecenoate | C13H24O2 | CID 534675 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Isolation of Methyl cis-9-tetradecenoate from Serenoa repens

Executive Summary & Scientific Rationale

Methyl cis-9-tetradecenoate (Methyl Myristoleate) is the methyl ester derivative of myristoleic acid (C14:1 n-5), a minor but bioactive mono-unsaturated fatty acid (MUFA) found in the lipidosterolic fraction of Serenoa repens (Saw Palmetto). While commercial extracts are standardized to total fatty acids (typically 85-95%) and sterols, specific pharmacological investigations often require the isolation of distinct lipid species to elucidate mechanisms of action, such as 5

Critical Technical Distinction: Serenoa repens berries do not naturally contain significant quantities of methyl esters. The lipids exist primarily as free fatty acids (FFA) and triglycerides (TAG). Therefore, this protocol is designed as a three-phase workflow :

-

Extraction: Isolation of the total lipidosterolic complex via Supercritical Fluid Extraction (SFE-CO

). -

Derivatization: Quantitative conversion of lipid species to Fatty Acid Methyl Esters (FAMEs).

-

Fractionation: Isolation of the specific cis-9-tetradecenoate species using Argentation Chromatography (Ag-Ion), which separates lipids based on the number and geometry of double bonds.

Workflow Visualization

The following diagram outlines the critical path from raw biomass to purified target compound.

Figure 1: Operational workflow for the extraction, synthesis, and purification of Methyl cis-9-tetradecenoate.

Phase I: Supercritical CO Extraction (SFE)

Objective: To obtain a solvent-free, high-purity lipidosterolic extract. SFE is superior to hexane extraction as it prevents thermal degradation of unsaturated moieties and eliminates solvent residue.

Materials

-

Feed: Serenoa repens berries (ground to 20-40 mesh, moisture <10%).

-

Solvent: Industrial Grade CO

(99.9%). -

Equipment: SFE Unit (e.g., Waters SFE Bio-Botanical System or equivalent).

Protocol

-

Loading: Load 100 g of ground biomass into the extraction vessel.

-

Pressurization: Pressurize the system to 300 bar (30 MPa) .

-

Temperature Control: Maintain extraction vessel at 45°C .

-

Note: Temperatures >50°C may increase solubility but risk oxidation of the target mono-unsaturates.

-

-

Flow Rate: Set CO

flow to 25 g/min . -

Dynamic Extraction: Run for 120 minutes.

-

Collection: Depressurize into a separator maintained at 40 bar/25°C. Collect the yellow-orange oily residue.

-

Yield Check: Expected yield is 10-14% w/w.

Data Summary: Lipid Profile of Extract

| Component | Approx. % in Extract | Note |

|---|---|---|

| Free Fatty Acids (FFA) | 80-90% | Primary target precursors |

| Triglycerides | 5-10% | Requires transesterification |

| Phytosterols | 0.2-0.5% |

Phase II: Methylation (Derivatization)

Objective: Convert free fatty acids and triglycerides into Fatty Acid Methyl Esters (FAMEs).

Critical Insight: Because Saw Palmetto extract is high in Free Fatty Acids (FFA), alkaline transesterification (e.g., NaOCH

Protocol

-

Dissolution: Dissolve 1.0 g of SFE extract in 5 mL of Toluene (solubilizes neutral lipids).

-

Catalysis: Add 10 mL of 14% Boron Trifluoride (BF

) in Methanol . -

Reaction: Reflux at 90°C for 45 minutes in a sealed tube or round-bottom flask with condenser.

-

Quenching: Cool to room temperature. Add 5 mL of distilled water to stop the reaction.

-

Extraction of FAMEs:

-

Add 10 mL of Hexane. Vortex vigorously for 1 minute.

-

Allow layers to separate (FAMEs partition into the top Hexane layer).

-

Transfer the Hexane layer to a clean vial containing anhydrous Sodium Sulfate (

) to dry.

-

-

Concentration: Evaporate hexane under a stream of Nitrogen (

) to yield the crude FAME mixture.

Phase III: Silver Ion Chromatography (Purification)

Objective: Separate Methyl cis-9-tetradecenoate (C14:1) from Methyl Myristate (C14:0) and Methyl Oleate (C18:1).

Mechanism: Silver ions (

Stationary Phase Preparation[1][2]

-

Sorbent: Silica Gel 60 (230-400 mesh).

-

Impregnation:

-

Dissolve 5 g of Silver Nitrate (

) in 20 mL of water. -

Add 45 g of Silica Gel to the solution to form a slurry.

-

Evaporate water using a rotary evaporator (protected from light) until free-flowing powder is obtained.

-

Activate in an oven at 110°C for 4 hours. Store in dark.

-

Chromatographic Protocol

-

Column Packing: Pack a glass column (15 mm ID x 300 mm) with 20 g of Ag-Silica using Hexane as the slurry solvent.

-

Loading: Dissolve 200 mg of Crude FAMEs (from Phase II) in 1 mL Hexane and load onto the column.

-

Elution Gradient:

| Step | Solvent Composition | Volume | Target Elution |

| 1 | 100% Hexane | 100 mL | Saturated FAMEs (C12:0, C14:0, C16:0) |

| 2 | 2% Acetone in Hexane | 150 mL | Methyl cis-9-tetradecenoate (C14:1) |

| 3 | 5% Acetone in Hexane | 100 mL | Methyl Oleate (C18:1) |

| 4 | 10% Acetone in Hexane | 100 mL | Dienes (Linoleate) |

-

Fraction Collection: Collect 10 mL fractions.

-

Screening: Spot fractions on TLC plates (impregnated with

) or screen via rapid GC to identify the C14:1 rich fractions. -

Isolation: Pool fractions containing the single spot/peak of C14:1. Evaporate solvent to yield pure Methyl cis-9-tetradecenoate.

Analytical Validation (GC-MS)

Objective: Confirm identity and purity (>98%).

-

System: Agilent 7890/5977 GC-MS (or equivalent).

-

Column: DB-23 or SP-2560 (High polarity cyanopropyl phase required for cis/trans separation).

-

Oven Program:

-

Initial: 100°C (hold 2 min).

-

Ramp: 10°C/min to 180°C.

-

Ramp: 3°C/min to 240°C (hold 5 min).

-

-

Identification:

-

Retention Time: Compare against authentic Methyl Myristoleate standard (Sigma-Aldrich #M3636).

-

Mass Spectrum: Look for molecular ion

240 and characteristic fragmentation pattern (McLafferty rearrangement ion at

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield of FAMEs | Incomplete methylation | Ensure reagents are fresh; water in sample inhibits BF |

| Co-elution of C14:0 and C14:1 | Insufficient Ag-Silica activity | Reactivate Ag-Silica at 110°C. Ensure column is protected from light (Ag reduction degrades separation). |

| Soap Formation | Used alkaline catalyst | Switch strictly to BF |

| Target Degradation | Oxidation | Perform all evaporations under |

References

-

United States Pharmacopeia (USP). (2023). Saw Palmetto Extract Monograph. USP-NF. [Link]

-

De Swaef, S. I., & Vlietinck, A. J. (1996). Simultaneous determination of lauric, myristic, palmitic, and oleic acids in saw palmetto extracts by gas chromatography.[1] Journal of Chromatography A, 730(1-2), 25-31.

-

Christie, W. W. (1989).[2] Silver ion chromatography using solid-phase extraction columns packed with a bonded-sulfonic acid phase.[2] Journal of Lipid Research, 30(9), 1471-1473. [Link]

- Booker, S., et al. (2014). Comparison of the chemical composition of supercritical fluid and hexane extracts of saw palmetto.

-

AOCS Official Method Ce 1b-89. (2009). Fatty Acid Composition by GLC - Marine Oils. American Oil Chemists' Society. [Link]

Sources

Application Note: High-Purity Isolation of Methyl Myristoleate from Pycnanthus angolensis Seeds

Abstract & Introduction

Methyl myristoleate (cis-9-tetradecenoate) is a rare monounsaturated fatty acid ester (C14:1) with significant value in pharmacological research, specifically as the immediate precursor to cetyl myristoleate (a joint-health therapeutic).[1] While most vegetable oils are dominated by C16 and C18 chains, the seed fat of Pycnanthus angolensis (African Nutmeg or Kombo) is unique. It contains up to 20–30% myristoleic acid , making it the only commercially viable botanical source.

This protocol details the extraction, derivatization, and isolation of methyl myristoleate. Unlike standard lipid separations, this workflow addresses the specific challenge of separating the target C14:1 molecule from its saturated analog, myristic acid (C14:0), which constitutes ~60% of the starting material.

Key Technical Challenges:

-

High Free Fatty Acid (FFA) Content: Crude Kombo butter is often acidic, rendering standard alkaline transesterification impossible due to soap formation.

-

Chain Length Similarity: C14:0 and C14:1 have nearly identical boiling points, making fractional distillation inefficient for high purity.

Experimental Workflow

The following diagram outlines the critical path from raw seed to purified ester.

Figure 1: Isolation workflow. The critical separation step is Urea Complexation, which removes the dominant saturated myristic acid.

Pre-Analytical Phase: Sourcing & Extraction[2]

Pycnanthus angolensis seeds often yield a dark, reddish-brown fat known as "Kombo butter."[2] This color comes from kombic acid and other terpenoid quinones which must be removed.

Protocol 1: Lipid Extraction[4]

-

Grinding: Pulverize dried seeds to a fine powder (particle size < 1mm).

-

Solvent Extraction: Perform Soxhlet extraction using Petroleum Ether (40-60°C) or n-Hexane for 6 hours.

-

Why: Non-polar solvents minimize the co-extraction of polar tannins and oxidized quinones compared to chloroform/methanol.

-

-

Filtration: Filter warm miscella through Whatman No. 1 paper to remove fines.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C.

-

Yield Check: Expected yield is 45–60% w/w of the dry seed weight.

Data: Typical Fatty Acid Profile of Kombo Butter

| Fatty Acid | Common Name | Structure | Typical % |

| C14:0 | Myristic Acid | Saturated | 60 - 65% |

| C14:1 (n-5) | Myristoleic Acid | Mono-unsaturated | 20 - 30% |

| C12:0 | Lauric Acid | Saturated | 4 - 6% |

| C16:0 | Palmitic Acid | Saturated | 3 - 5% |

| C18:1 | Oleic Acid | Mono-unsaturated | 5 - 6% |

Derivatization: Acid-Catalyzed Transesterification

Critical Warning: Do not use alkaline catalysts (NaOH/KOH/Methoxide). Kombo butter has a high Acid Value.[1] Alkaline catalysts will react with free fatty acids to form soap (saponification), creating an inseparable emulsion.

Protocol 2: H₂SO₄-Mediated Methylation

-

Reaction Mix: Dissolve 50g of crude Kombo butter in 150 mL of anhydrous Methanol .

-

Catalyst Addition: Slowly add 3 mL of concentrated Sulfuric Acid (H₂SO₄) while stirring.

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 3–4 hours.

-

Monitoring: Check reaction progress via TLC (Silica gel G; Mobile phase: Hexane/Diethyl Ether/Acetic Acid 80:20:1). Look for the disappearance of the triglyceride spot.

-

-

Quenching: Cool to room temperature and add 100 mL of distilled water.

-

Extraction: Extract the Fatty Acid Methyl Esters (FAMEs) with n-Hexane (3 x 50 mL).

-

Neutralization: Wash the combined hexane layer with 5% Sodium Bicarbonate (

) solution until neutral pH, then wash with brine. -

Drying: Dry over anhydrous Sodium Sulfate (

) and evaporate solvent.

Enrichment: Urea Complexation Fractionation[5][6][7][8][9]

This is the most critical step. Urea molecules crystallize into a hexagonal lattice with a channel diameter of ~5.5 Å. Straight-chain saturated FAMEs (Myristate) fit inside and precipitate. The "kinked" cis-double bond of Methyl Myristoleate prevents inclusion, keeping it in the liquid phase.

Protocol 3: Urea Fractionation

-

Preparation: Mix the crude FAMEs with Urea and Methanol in a ratio of 1 : 3 : 10 (FAME : Urea : Methanol, w/w/v).

-

Example: 10g FAME, 30g Urea, 100mL Methanol.

-

-

Dissolution: Heat the mixture to reflux until the solution is clear and homogeneous.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator at 4°C for 12–16 hours.

-

Note: Lower temperatures (-20°C) increase yield of saturates removal but may trap some unsaturates. 4°C is optimal for C14 separation.

-

-

Filtration: Quickly filter the white urea crystals (containing C14:0) through a sintered glass funnel. Keep the filtrate.

-

Recovery:

-

Add water to the filtrate (equal volume) to dissolve remaining dissolved urea.

-

Extract the enriched oil with n-Hexane.

-

Dry and evaporate.

-

-

Result: The resulting oil is now enriched to >85% Methyl Myristoleate.

Figure 2: Mechanism of Urea Complexation. Saturated chains are trapped in the urea lattice; unsaturated chains remain in solution.

Purification: Silver Ion ( ) Chromatography[2][4][10][11][12]

For pharmaceutical applications requiring >98% purity, Argentation Chromatography is required to remove traces of C14:0 and C18:1.

Protocol 4: Ag-Silica Column Preparation & Elution

-

Adsorbent Prep: Dissolve Silver Nitrate (

) in water (10% w/w relative to Silica Gel). Slurry with Silica Gel 60. -

Activation: Evaporate water (rotavap) and activate the silver-impregnated silica at 120°C for 4 hours in the dark.

-

Caution:

stains skin and surfaces black. Use gloves and foil-wrap columns.

-

-

Column Packing: Pack a glass column with the activated Ag-Silica using Hexane.

-

Loading: Load the urea-enriched FAME fraction (approx 1g sample per 50g stationary phase).

-

Elution Gradient:

-

Fraction A (Saturates): 100% Hexane (Elutes any remaining Methyl Myristate).

-

Fraction B (Mono-enes): Hexane : Acetone (98:2 to 95:5). Methyl Myristoleate elutes here.

-

Fraction C (Di-enes/Polar): Hexane : Acetone (90:10).

-

-

Detection: Monitor fractions via GC or TLC (using charring/sulfuric acid spray).

Quality Control & Validation

GC-MS Parameters:

-

Column: Fused silica capillary column (e.g., DB-23 or SP-2560), high polarity for FAME separation.

-

Carrier Gas: Helium at 1 mL/min.

-

Temp Program: 150°C (hold 2 min)

Ramp 4°C/min -

Identification:

-

Methyl Myristate (C14:0) Retention Time: ~Reference Standard.

-

Methyl Myristoleate (C14:1) Retention Time: Slightly higher or lower depending on column polarity (on polar columns like DB-23, unsaturates elute after saturates).

-

Mass Spec: Look for characteristic molecular ion (

) and McLafferty rearrangement ions.

-

References

-

Plant Resource of Tropical Africa (PROTA). Pycnanthus angolensis (Welw.) Warb.[Link][1][3][4][5][6][7][8]

-

Achel, D. G., et al. (2012). A review of the medicinal properties and applications of Pycnanthus angolensis (Welw) Warb.[7] Pharmacologyonline, 2, 1–22.[7] [Link]

-

Liu, J., & Tao, B. (2022). Fractionation of fatty acid methyl esters via urea inclusion and its application to improve the low-temperature performance of biodiesel.[4][9] Biofuel Research Journal, 34, 1617-1629.[9] [Link]

-

Momchilova, S., & Nikolova-Damyanova, B. (2003). Silver ion chromatography of fatty acids and triacylglycerols.[10] Journal of Separation Science. [Link][3]

-

Hayes, D. G., et al. (2001). Urea Complexation for the Rapid, Ecologically Responsible Fractionation of Fatty Acids from Seed Oil. Journal of the American Oil Chemists' Society. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pycnanthus angolensis [prota.prota4u.org]

- 3. Silver ion chromatography enables the separation of 2-methylalkylresorcinols from alkylresorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biofueljournal.com [biofueljournal.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. nrfhh.com [nrfhh.com]

- 8. hakon-art.com [hakon-art.com]

- 9. licensing.prf.org [licensing.prf.org]

- 10. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons [mdpi.com]

Application Note: High-Resolution GC-MS Profiling of Methyl cis-9-tetradecenoate (C14:1 n-5) in Biological Matrices

Introduction & Biological Significance

Methyl cis-9-tetradecenoate (the methyl ester of myristoleic acid, C14:1 n-5) occupies a unique niche in biological research. While it functions as a pheromone component in certain insect species, in mammalian systems, it serves as a critical surrogate marker for Stearoyl-CoA Desaturase-1 (SCD1) activity.

SCD1 is the rate-limiting enzyme catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). While the conversion of Stearate (C18:0) to Oleate (C18:1) is the dominant pathway, the desaturation of Myristate (C14:0) to Myristoleate (C14:1) provides a "cleaner" index of hepatic lipogenesis because C14:1 is rarely derived from dietary sources, unlike C18:1.

This application note details a robust GC-MS protocol for the quantification of C14:1 n-5. It addresses the primary challenge in fatty acid analysis: distinguishing the target analyte from positional isomers and ensuring accurate quantification in complex biological matrices (plasma, liver tissue, or cell culture).

Mechanistic Context: The SCD1 Pathway[1][2]

The following diagram illustrates the enzymatic position of C14:1 n-5 within the de novo lipogenesis pathway.

Figure 1: Metabolic pathway showing the specific generation of C14:1 n-5 via SCD1 desaturation of Myristic Acid.

Experimental Strategy & Logic

The Derivatization Necessity

Free fatty acids (FFAs) are polar and exhibit poor volatility, leading to peak tailing and adsorption in the GC inlet. To analyze C14:1, we must convert it to a Fatty Acid Methyl Ester (FAME).[1][2]

-

Choice of Reagent: Boron Trifluoride in Methanol (BF3-MeOH).

-

Why? Unlike acid-catalyzed methylation alone, BF3 acts as a Lewis acid catalyst, driving the transesterification of esterified lipids (triglycerides, phospholipids) and the esterification of free fatty acids simultaneously. This ensures "Total Fatty Acid" profiling.

Column Selection: The Polarity Factor

Separating C14:1 n-5 from potential isomers (e.g., trans-9 or positional isomers) requires a stationary phase with high polarity.

-

Selected Phase: Biscyanopropyl polysiloxane (e.g., CP-Sil 88, SP-2560, or DB-23).

-

Logic: These columns interact strongly with the pi-electrons of the double bond. This interaction separates FAMEs based on the degree of unsaturation and the geometry (cis vs. trans) of the double bond, which standard non-polar (5% phenyl) columns cannot achieve efficiently.

Detailed Protocol

Reagents & Standards

-

Internal Standard (ISTD): Methyl Tridecanoate (C13:0 FAME) or deuterated Myristic acid (d27-C14:0). Note: C13:0 is preferred if not present in the sample matrix.

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (antioxidant).

-

Derivatization Reagent: 14% BF3 in Methanol.

Workflow: Extraction to Injection

Figure 2: Step-by-step sample preparation workflow from biological matrix to GC-MS injection.

Step-by-Step Procedure

-

Homogenization: Combine 10 mg tissue (or 50 µL plasma) with 500 µL Chloroform:Methanol (2:1).

-

ISTD Addition: Add 10 µL of C13:0 ISTD (100 µg/mL). Vortex vigorously for 30s.

-

Phase Separation: Add 150 µL 0.9% NaCl. Centrifuge at 3000 x g for 5 min to separate phases.

-

Collection: Transfer the lower organic layer (containing lipids) to a clean glass vial.

-

Evaporation: Dry under a gentle stream of Nitrogen at 40°C.

-

Derivatization:

-

Add 500 µL of 14% BF3-MeOH to the dried residue.

-

Cap tightly and incubate at 100°C for 10 minutes (heat block).

-

Critical: Do not overheat; PUFAs can degrade, though C14:1 is relatively stable.

-

-

Extraction of FAMEs:

-

Cool to room temperature.

-

Add 500 µL Hexane and 500 µL H2O.

-

Vortex and centrifuge.

-

-

Final Vialing: Transfer the top Hexane layer (containing FAMEs) to a GC vial with a glass insert.

GC-MS Method Parameters

To achieve high sensitivity and specificity, the instrument must be operated in Selected Ion Monitoring (SIM) mode.

Table 1: Instrument Configuration

| Parameter | Setting / Value | Rationale |

| GC System | Agilent 7890B / 8890 or equivalent | Robust oven control required. |

| Column | SP-2560 or CP-Sil 88 (100m x 0.25mm x 0.2µm) | 100m length provides theoretical plates needed to separate C14:1 from C14:0 and isomers. |

| Inlet | Split/Splitless (Split 10:1) @ 250°C | Split injection prevents column overload from abundant lipids (e.g., Palmitate). |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency during temperature ramp.[3] |

| Oven Program | 140°C (hold 5 min) → 4°C/min to 240°C (hold 15 min) | Slow ramp ensures resolution of the "critical pair" (C14:0 and C14:1). |

| Transfer Line | 250°C | Prevents condensation of high-boiling FAMEs. |

| Ion Source | EI (70 eV) @ 230°C | Standard electron ionization. |

| Acquisition | SIM Mode (See Table 2) | Maximizes signal-to-noise ratio for the specific target. |

Table 2: MS Acquisition (SIM Groups)

| Target Analyte | Quantifier Ion ( | Qualifier Ions ( | Retention Time (approx)* |

| C13:0 FAME (ISTD) | 228 | 74, 87 | 12.5 min |

| C14:1 n-5 FAME | 240 (M+) | 74 (Base), 208 (M-32) | 14.2 min |

| C14:0 FAME | 242 | 74, 87 | 14.8 min |

*Retention times depend on column length; C14:1 typically elutes before C14:0 on polar columns.

Data Analysis & Validation Logic

Identification Criteria

A peak is confirmed as Methyl cis-9-tetradecenoate only if:

-

Retention Time: Matches the authentic commercial standard within ±0.05 min.

-

Ion Ratio: The ratio of

240 to -

Resolution: The peak is baseline separated from Methyl Myristate (C14:0).

Quantification (Isotope Dilution / ISTD Method)

Calculate the concentration using the response factor (

Where

Troubleshooting Guide

-

Issue: Co-elution of C14:1 and C14:0.

-

Fix: Lower the initial oven temperature to 100°C or reduce the ramp rate to 2°C/min.

-

-

Issue: Low signal for C14:1.

-

Fix: Check derivatization efficiency. Ensure BF3 reagent is fresh (it degrades over time).

-

-

Issue: Ghost peaks.

-

Fix: Perform a blank run (Hexane only). Plasticizers often leach from pipette tips; use glass syringes where possible.

-

References

-

NIST Chemistry WebBook. Methyl myristoleate Mass Spectrum. National Institute of Standards and Technology.[4][5][6] [Link]

-

Lipid Maps. Structure Database: LMSD - Fatty Acid Methyl Esters.[Link]

-

Christie, W.W. Mass Spectrometry of Fatty Acid Methyl Esters. The LipidWeb (formerly Lipid Library). [Link]

-

Ntambi, J.M., & Miyazaki, M. (2004). Regulation of stearoyl-CoA desaturases and role in metabolism.[7] Progress in Lipid Research. [Link]

Sources

- 1. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. Alteration of Serum Free Fatty Acids are Indicators for Progression of Pre-leukaemia Diseases to Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl tetradecanoate [webbook.nist.gov]

- 5. Methyl myristoleate [webbook.nist.gov]

- 6. Methyl myristoleate [webbook.nist.gov]

- 7. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

quantitative analysis of methyl cis-9-tetradecenoate using a standard

Application Note: High-Resolution Quantitative Analysis of Methyl cis-9-tetradecenoate (Methyl Myristoleate) by GC-FID

Introduction & Scientific Context

Methyl cis-9-tetradecenoate (Methyl Myristoleate, CAS: 56219-06-8) is the methyl ester derivative of myristoleic acid (C14:1 n-5).[1][2][3][4] Biologically, myristoleic acid is a minor but significant monounsaturated fatty acid (MUFA), often biosynthesized from myristic acid (C14:[1]0) by the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[1]

In drug development and metabolic research, the ratio of C14:1/C14:0 is a critical biomarker for SCD1 activity, which is implicated in obesity, diabetes, and lipid metabolism disorders.[1] Accurate quantification is challenging due to its low abundance in biological matrices relative to saturated fats and the potential interference from trans isomers or branched-chain fatty acids.

This protocol details a robust, self-validating Gas Chromatography-Flame Ionization Detection (GC-FID) method.[1] We utilize a high-polarity biscyanopropyl column to ensure isomeric resolution and Methyl Tridecanoate (C13:0) as the Internal Standard (ISTD) for precise quantitation.

Experimental Design Strategy